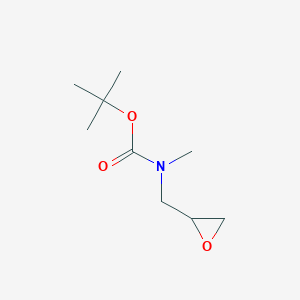
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol typically involves the following steps:
Reduction: The reduction of the nitro group to an amine.
Chiral Resolution: The separation of the enantiomers to obtain the (2S) configuration.
Alcohol Formation: The conversion of the amine to the alcohol group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-one.
Reduction: Formation of (2S)-2-(4-Fluoro-2-aminophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluoro-2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The presence of the fluorine and nitro groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
- (2S)-2-(4-Chloro-2-nitrophenyl)propan-1-ol
- (2S)-2-(4-Bromo-2-nitrophenyl)propan-1-ol
- (2S)-2-(4-Methyl-2-nitrophenyl)propan-1-ol
Comparison:
Fluorine vs. Chlorine/Bromine: The presence of fluorine can enhance the compound’s stability and lipophilicity compared to chlorine or bromine.
Nitro Group: The nitro group provides a site for reduction reactions, which can be utilized in various synthetic transformations.
Unique Properties:
Properties
IUPAC Name |
(2S)-2-(4-fluoro-2-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUJWIWWQOIPH-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)
![6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride](/img/structure/B2488114.png)
![3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2488116.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}acetamide](/img/structure/B2488117.png)

![1-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)
![(2E)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2488122.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)


